molecular formula C11H11N3O3 B13883134 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one

3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one

Cat. No.: B13883134
M. Wt: 233.22 g/mol
InChI Key: WVHANFAOEGOPCJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridazinone and pyridine rings in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves multi-step organic reactions. One possible synthetic route could be:

    Starting Material: The synthesis may begin with commercially available 6-methoxypyridine-3-carboxaldehyde.

    Step 1: The aldehyde group can be converted to a hydroxymethyl group through a reduction reaction using a reducing agent such as sodium borohydride (NaBH4).

    Step 2: The hydroxymethyl intermediate can then undergo a cyclization reaction with hydrazine hydrate to form the pyridazinone ring.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:

    Catalysts: Using catalysts to increase reaction rates.

    Solvents: Selecting appropriate solvents to enhance solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation: Conversion to carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone and pyridine rings suggests that it could inhibit certain enzymes or bind to specific receptors, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-1-phenylpyridazin-4-one: Similar structure but with a phenyl group instead of a methoxypyridinyl group.

    1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)-1-(4-methoxyphenyl)pyridazin-4-one: Contains a methoxyphenyl group instead of a methoxypyridinyl group.

Uniqueness

3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is unique due to the combination of the hydroxymethyl group and the methoxypyridinyl group, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-(hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one

InChI

InChI=1S/C11H11N3O3/c1-17-11-3-2-8(6-12-11)14-5-4-10(16)9(7-15)13-14/h2-6,15H,7H2,1H3

InChI Key

WVHANFAOEGOPCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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